1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone

Nootropic Cerebroprotective Antiamnestic

1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone (CAS 137427-82-8) is a synthetic N-acyl-4-phenyl-2-pyrrolidinone derivative with molecular formula C₁₈H₁₆ClNO₃ and a molecular weight of 329.8 g/mol. It combines a 4-phenyl-2-pyrrolidinone core scaffold N-acylated with a 4-chlorophenoxyacetyl group.

Molecular Formula C18H16ClNO3
Molecular Weight 329.8 g/mol
CAS No. 137427-82-8
Cat. No. B12705510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone
CAS137427-82-8
Molecular FormulaC18H16ClNO3
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C18H16ClNO3/c19-15-6-8-16(9-7-15)23-12-18(22)20-11-14(10-17(20)21)13-4-2-1-3-5-13/h1-9,14H,10-12H2
InChIKeyBFXUPXZAPMLLGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone (CAS 137427-82-8): Structural Identity, Class, and Procurement Context


1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone (CAS 137427-82-8) is a synthetic N-acyl-4-phenyl-2-pyrrolidinone derivative with molecular formula C₁₈H₁₆ClNO₃ and a molecular weight of 329.8 g/mol . It combines a 4-phenyl-2-pyrrolidinone core scaffold N-acylated with a 4-chlorophenoxyacetyl group. This compound belongs to the broader class of N-acyl-4-phenyl-pyrrolidin-2-ones disclosed in US Patent 5,441,973 for their pronounced cerebroprotective and nootropic effects [1]. The compound is commercially available as a research chemical from specialty suppliers and occupies a defined position at the intersection of nootropic drug discovery and synthetic intermediate chemistry [1].

Why 4-Phenyl-2-Pyrrolidinone Analogs Are Not Interchangeable with 1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone (CAS 137427-82-8)


Substitution at the N-acyl position of 4-phenyl-2-pyrrolidinones is not a conservative modification. The antiamnestic potency within this class spans a >1,000-fold range depending on the N-acyl substituent [1]. While the unsubstituted 4-phenyl-2-pyrrolidinone scaffold (CAS 1198-97-6) serves as a common precursor for BRD4 bromodomain 1 inhibitors , the chlorophenoxyacetyl moiety in CAS 137427-82-8 confers specific pharmacological properties distinct from other N-acyl analogs such as N-dipropylacetyl or N-(4-chlorobenzoyl) derivatives [1]. Even the structurally closest analog, the 4-(4-chlorophenyl) derivative (CAS 137427-80-6), differs in molecular weight (364.2 vs 329.8 g/mol), chlorine count, and lipophilicity [1][2]. These meaningful structural differences preclude simple substitution without revalidation of biological activity, physicochemical properties, and synthetic route compatibility.

Quantitative Differentiation Evidence for 1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone (CAS 137427-82-8)


Antiamnestic Potency: 1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone vs. Piracetam and Meclofenoxate

In a rat passive avoidance model of amnesia induced by maximal electroshock, the target compound (listed as Substance No. 5 in US Patent 5,441,973) exhibited an antiamnesically effective dose of 1 mg/kg upon intraperitoneal administration [1]. This potency markedly exceeds that of the reference nootropic agents piracetam (100 mg/kg) and meclofenoxate (30 mg/kg) tested under identical conditions within the same study [1].

Nootropic Cerebroprotective Antiamnestic

Therapeutic Index Comparison: 1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone vs. Established Nootropic Agents

The therapeutic window of the target compound, calculated as the ratio of LD50 in mice (intraperitoneal) to the antiamnesically effective dose in rats, exceeds 2,000 [1]. This represents a substantially wider safety margin than that of meclofenoxate (therapeutic index ≈ 28.5) or calcium valproate (≈ 15.2) and compares favorably with piracetam (≈ 20) [1].

Safety Margin Acute Toxicity Therapeutic Window

Lipophilicity Differentiation: LogP of 1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone vs. Dichloro Analog (CAS 137427-80-6)

The target compound exhibits an ACD/LogP of 4.01 (ChemSpider, ACD/Labs Percepta v14.00) . Its closest structural analog, the 4-(4-chlorophenyl) derivative (CAS 137427-80-6), has an XLogP3-AA value of 3.9 (PubChem) [1]. The +0.11 LogP difference, while modest in absolute terms, arises from the replacement of the 4-chlorophenyl substitution on the pyrrolidinone ring with an unsubstituted phenyl group, resulting in a less polar and potentially more blood-brain barrier penetrant compound.

LogP Lipophilicity Blood-Brain Barrier Physicochemical

Molecular Weight and Halogen Burden: Target Compound vs. 4-(4-Chlorophenyl) Analog (CAS 137427-80-6)

The target compound (MW = 329.8 g/mol) contains a single chlorine atom located solely on the chlorophenoxyacetyl moiety, with an unsubstituted 4-phenyl group on the pyrrolidinone ring . In contrast, the 4-(4-chlorophenyl) analog (CAS 137427-80-6, MW = 364.2 g/mol) carries chlorine atoms on both the chlorophenoxy moiety and the 4-phenyl ring of the pyrrolidinone core, increasing molecular weight by 34.4 g/mol (10.4%) and adding a second heavy halogen [1].

Molecular Weight Halogenation Lead-Likeness Structure-Activity

Synthetic Intermediate Utility: Pre-Functionalized 1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone vs. Parent 4-Phenyl-2-pyrrolidinone Scaffold

The parent 4-phenyl-2-pyrrolidinone scaffold (CAS 1198-97-6, MW 161.2 g/mol) is documented as a precursor for anticonvulsant and nootropic compounds and as an intermediate for BRD4 bromodomain 1 inhibitors . The target compound (CAS 137427-82-8) arrives pre-functionalized with the chlorophenoxyacetyl pharmacophore at the N-acyl position, eliminating the acylation step required when starting from the parent scaffold [1]. Its higher molecular weight and pre-installed functionality make it suitable as an advanced intermediate for SAR programs investigating modifications at the 4-phenyl position or for preparing focused libraries of N-acyl-4-aryl-2-pyrrolidinones without the need for separate acylation optimization.

Synthetic Intermediate Drug Discovery BRD4 Fragment-Based

Procurement-Relevant Application Scenarios for 1-(4-(Chlorophenoxy)acetyl)-4-phenyl-2-pyrrolidinone (CAS 137427-82-8)


Nootropic and Cerebroprotective Drug Discovery: In Vivo Efficacy Studies

The target compound's 100-fold antiamnestic potency advantage over piracetam and its >2,000-fold therapeutic index make it suitable as a lead-like starting point or reference compound in nootropic drug discovery programs targeting cognitive impairment and cerebral functional disorders [1]. Its established effective dose (1 mg/kg rat ip) provides a well-defined benchmark for comparative in vivo pharmacology studies, eliminating the need for initial dose-ranging experiments that would be required with uncharacterized analogs [1].

BRD4 Bromodomain 1 Inhibitor Synthesis: Advanced Intermediate Route

The 4-phenyl-2-pyrrolidinone scaffold is a validated intermediate for BRD4 bromodomain 1 inhibitors . Procuring CAS 137427-82-8 as a pre-N-acylated building block allows medicinal chemists to bypass the N-acylation step and directly explore 4-phenyl ring modifications (e.g., substitution, bioisostere replacement) to optimize BRD4 binding affinity, while the chlorophenoxyacetyl group can serve as a handle for subsequent metabolic stability optimization [1].

N-Acyl-4-phenyl-2-pyrrolidinone SAR Library Construction

The patent disclosure of US 5,441,973 establishes the N-acyl-4-phenyl-2-pyrrolidinone chemotype as a cerebroprotective scaffold with >1,000-fold potency variation across N-acyl substituents [1]. CAS 137427-82-8, with its chlorophenoxyacetyl substituent and unsubstituted 4-phenyl ring, provides a defined anchor point for systematic SAR libraries investigating the interplay between N-acyl and 4-aryl substitution on antiamnestic activity, facilitating the identification of optimal substitution patterns for lead optimization [1].

Chemical Probe Development for CNS Target Deconvolution

The combination of potent in vivo antiamnestic activity (1 mg/kg), a wide therapeutic index (>2,000), and favorable CNS physicochemical properties (LogP 4.01, MW 329.8, PSA 47 Ų) positions CAS 137427-82-8 as a candidate for chemical probe development aimed at deconvoluting the molecular targets underlying nootropic and cerebroprotective effects [1]. Its structural features support use in target engagement studies without the confounding toxicity observed with narrower-index comparators such as valproate (TI ≈ 15) [1].

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